1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone
Overview
Description
1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone is a useful research compound. Its molecular formula is C23H29F2N5O2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone, often referred to as CVN424, is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of GPR6 (G protein-coupled receptor 6). This receptor is implicated in various neurological disorders, including Parkinson's disease. The biological activity of CVN424 is characterized by its interaction with specific molecular targets and its subsequent effects on cellular pathways.
CVN424 operates primarily as a selective modulator of GPR6. This receptor is involved in the regulation of neurotransmitter release and neuronal signaling pathways. The compound's structural modifications enhance its binding affinity and selectivity towards GPR6 compared to other receptors such as GPR3 and GPR12, which is crucial for minimizing side effects associated with broader receptor targeting .
In Vitro Studies
Research has indicated that CVN424 exhibits significant biological activity through various mechanisms:
- Neuroprotective Effects : In vitro studies have demonstrated that CVN424 can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
- Metabolic Stability : A metabolite identification study showed that structural changes in CVN424 improved its metabolic stability. This was evidenced by reduced turnover rates in human microsomal assays compared to earlier analogs .
In Vivo Studies
In vivo efficacy has been assessed using models relevant to Parkinson's disease:
- Catalepsy Model : CVN424 was tested in a haloperidol-induced catalepsy model, demonstrating significant reductions in cataleptic symptoms compared to control groups. This suggests potential therapeutic benefits in managing motor symptoms associated with Parkinson's disease .
- Behavioral Assessments : Behavioral tests indicated improvements in locomotor activity and coordination among treated subjects, further supporting the compound's neuroprotective properties .
Structure-Activity Relationship (SAR)
The biological activity of CVN424 can be attributed to its unique structural components. Key elements include:
- Piperidine Ring : Essential for receptor binding and modulation.
- Difluorophenoxy Group : Enhances lipophilicity and bioavailability.
- Dihydropyrido[3,4-b]pyrazine Core : Contributes to the overall pharmacological profile by facilitating interactions with the target receptor.
The SAR studies have shown that modifications to these groups can significantly alter the compound's potency and selectivity. For instance, replacing certain functional groups has led to improved receptor selectivity without compromising efficacy .
Case Studies
A notable study published in the Journal of Medicinal Chemistry highlighted the development of CVN424 from initial lead compounds through iterative design based on SAR insights. The study reported:
- Enhanced Selectivity : By adjusting the piperidine substituents, researchers achieved a more favorable selectivity profile against GPR6.
- Reduced Side Effects : The selective targeting minimized off-target effects observed with less specific compounds, leading to a better safety profile in preclinical trials .
Comparative Analysis
The following table summarizes key findings related to CVN424 compared to other similar compounds:
Compound | GPR6 Modulation | Metabolic Stability | Neuroprotective Effects | Selectivity Profile |
---|---|---|---|---|
CVN424 | High | Improved | Significant | Superior |
KW6002 (control) | Moderate | Standard | Moderate | Lower |
Other Analogues | Variable | Poor | Minimal | Variable |
Properties
IUPAC Name |
1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-(propan-2-ylamino)-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2N5O2/c1-14(2)26-22-23(28-19-8-11-30(15(3)31)13-20(19)27-22)29-9-6-17(7-10-29)32-21-5-4-16(24)12-18(21)25/h4-5,12,14,17H,6-11,13H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXDPIOBQLEKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=C(CCN(C2)C(=O)C)N=C1N3CCC(CC3)OC4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799967-04-6 | |
Record name | 1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[(propan-2-yl)amino]-5H,6H,7H,8H-pyrido[3,4-b]pyrazin-6-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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